molecular formula C7H7F3O B13511658 rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans

rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans

Cat. No.: B13511658
M. Wt: 164.12 g/mol
InChI Key: VKQYPQNAMKEUJL-PHDIDXHHSA-N
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Description

rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans is a synthetic organic compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans typically involves the use of advanced organic synthesis techniques. One common method involves the trifluoromethylation of carbon-centered radical intermediates, which can be achieved through radical trifluoromethylation reactions . The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can lead to the formation of ethynyl-substituted oxolane derivatives.

    Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxirane derivatives, while reduction can produce ethynyl-substituted oxolane derivatives.

Scientific Research Applications

rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine
  • rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine
  • rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid

Uniqueness

rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans is unique due to the presence of both ethynyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features differentiate it from other similar compounds and make it valuable for specific research applications.

Properties

Molecular Formula

C7H7F3O

Molecular Weight

164.12 g/mol

IUPAC Name

(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane

InChI

InChI=1S/C7H7F3O/c1-2-5-3-4-11-6(5)7(8,9)10/h1,5-6H,3-4H2/t5-,6-/m1/s1

InChI Key

VKQYPQNAMKEUJL-PHDIDXHHSA-N

Isomeric SMILES

C#C[C@@H]1CCO[C@H]1C(F)(F)F

Canonical SMILES

C#CC1CCOC1C(F)(F)F

Origin of Product

United States

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